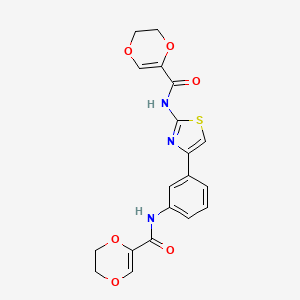
N-(4-(3-(5,6-dihydro-1,4-dioxine-2-carboxamido)phenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-(5,6-dihydro-1,4-dioxine-2-carboxamido)phenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C19H17N3O6S and its molecular weight is 415.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(3-(5,6-dihydro-1,4-dioxine-2-carboxamido)phenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound notable for its potential biological activities. This compound combines structural features from both dioxine and thiazole moieties, which are known to exhibit diverse pharmacological properties. This article reviews the biological activity of this compound based on available scientific literature, focusing on its medicinal chemistry applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- A thiazole ring , which is often associated with antimicrobial and antifungal properties.
- A dihydro-dioxine moiety , which contributes to its potential anticancer activities.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to dioxines and thiazoles. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance:
- Case Study 1 : A derivative similar to this compound showed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 30 µM. The study indicated that these compounds could induce apoptosis through the activation of caspase pathways .
Antimicrobial Activity
Compounds containing thiazole and dioxine structures have been evaluated for their antimicrobial properties. The following findings highlight their effectiveness:
- Antibacterial Activity : Research has shown that similar compounds exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives demonstrated an inhibition zone greater than 20 mm against Staphylococcus aureus and Escherichia coli .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens and cancer cells.
- Receptor Modulation : It can modulate receptors associated with cell signaling pathways that regulate growth and apoptosis.
Research Findings
Propiedades
IUPAC Name |
N-[3-[2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-1,3-thiazol-4-yl]phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c23-17(15-9-25-4-6-27-15)20-13-3-1-2-12(8-13)14-11-29-19(21-14)22-18(24)16-10-26-5-7-28-16/h1-3,8-11H,4-7H2,(H,20,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREDAVVPTRWADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC(=O)C4=COCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














